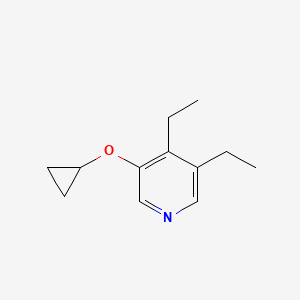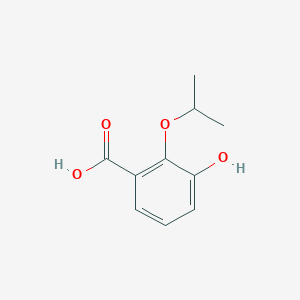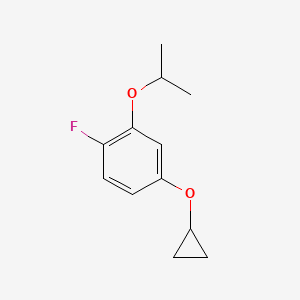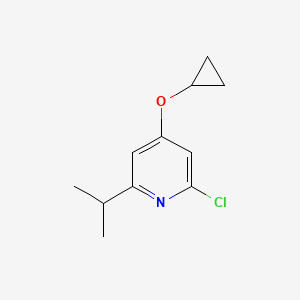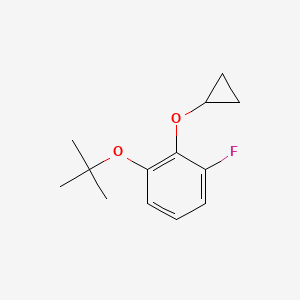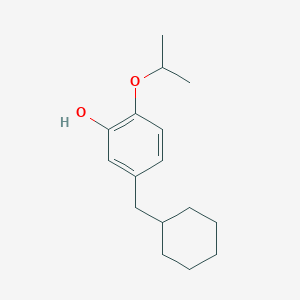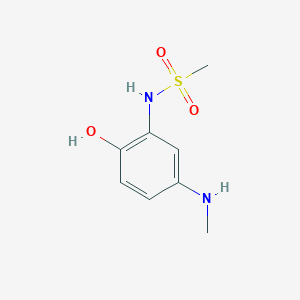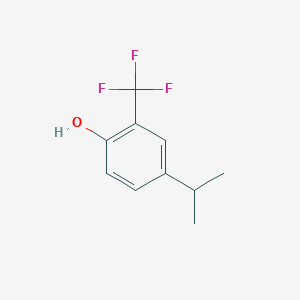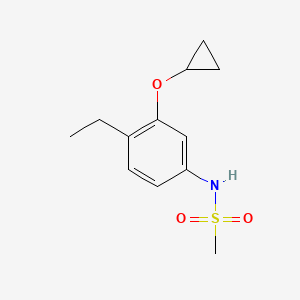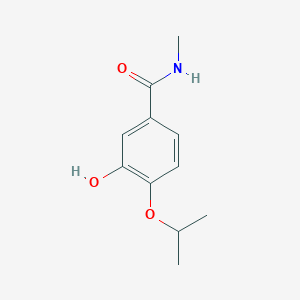
3-Hydroxy-4-isopropoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a methylbenzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropoxy-N-methylbenzamide typically involves the reaction of 3-hydroxy-4-isopropoxybenzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Substitution reactions often require the use of strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products Formed
Oxidation: Formation of 3-oxo-4-isopropoxy-N-methylbenzamide.
Reduction: Formation of 3-hydroxy-4-isopropoxy-N-methylbenzylamine.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Hydroxy-4-isopropoxy-N-methylbenzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
4-Isopropoxy-N-methylbenzamide: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding.
3-Hydroxy-4-methoxy-N-methylbenzamide: Contains a methoxy group instead of an isopropoxy group, leading to variations in steric and electronic effects.
Uniqueness
3-Hydroxy-4-isopropoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and chemical transformations.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-hydroxy-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)13)11(14)12-3/h4-7,13H,1-3H3,(H,12,14) |
Clé InChI |
DWMPFKFPRTZWRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


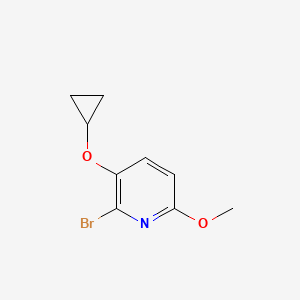
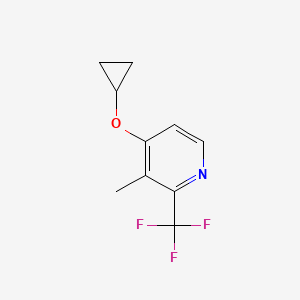
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
